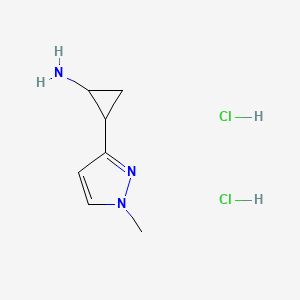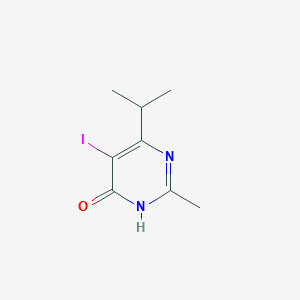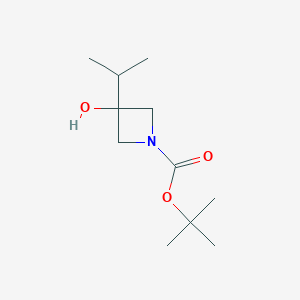![molecular formula C20H26O4 B12312479 11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12312479.png)
11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid is a synthetic glucocorticoid and a derivative of cortisol. It is an impurity of prednisolone, which is widely used to treat various inflammatory and autoimmune conditions . The compound has a molecular formula of C20H26O4 and a molecular weight of 330.42 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid involves multiple steps, starting from basic steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized pharmaceutical manufacturing facilities. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high purity and yield. The compound is then purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone can regenerate the hydroxyl group .
科学的研究の応用
11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid has several scientific research applications:
作用機序
The compound exerts its effects by interacting with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in inflammation and suppression of the immune system .
類似化合物との比較
Similar Compounds
Prednisolone: A synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
Cortisol: A natural glucocorticoid hormone involved in stress response and metabolism.
Prednisone: A prodrug of prednisolone, commonly used in the treatment of various inflammatory conditions.
Uniqueness
11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic acid is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike prednisolone and prednisone, this compound is primarily studied as an impurity and metabolite, providing insights into the metabolic pathways and potential side effects of glucocorticoid medications .
特性
分子式 |
C20H26O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h7-9,13-17,22H,3-6,10H2,1-2H3,(H,23,24) |
InChIキー |
PHNBOEHKSHHULD-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C3C(C1CCC2C(=O)O)CCC4=CC(=O)C=CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N2-Fmoc-N6-[(propargyloxy)carbonyl]-L-lysine](/img/structure/B12312409.png)
![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)

![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)

![6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12312447.png)
![methyl 6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12312452.png)

![rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12312462.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)



